![molecular formula C17H24O6 B5668366 diethyl [3-(2-methoxyphenoxy)propyl]malonate](/img/structure/B5668366.png)

diethyl [3-(2-methoxyphenoxy)propyl]malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diethyl [3-(2-methoxyphenoxy)propyl]malonate involves bromination and etherification processes starting from malonate to prepare diethyl-2-(2-methoxyphenoxy)malonate. This process yields the compound through a cyclization step followed by halogenation, with the structural confirmation provided by NMR, IR, and MS techniques (Lin Chen, 2011).

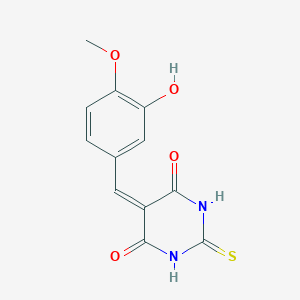

Molecular Structure Analysis

The molecular structure of related malonate compounds has been analyzed through various methods, including NMR and X-ray studies. These studies reveal the conformational features of the compounds in solid and solution states, highlighting the diastereotopic characteristics and comparisons with similar compounds (S. Saravanan et al., 2005).

Chemical Reactions and Properties

Diethyl [3-(2-methoxyphenoxy)propyl]malonate undergoes amination reactions with alkyl Grignard reagents to give N-alkylation products. These products can be further processed to derive primary amines, showcasing the compound's reactivity and functional group transformations (Y. Niwa et al., 2002).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of diethyl [3-(2-methoxyphenoxy)propyl]malonate were not identified, related research on malonate derivatives provides insight into their crystalline forms, hydrogen bonding patterns, and supramolecular architecture. These characteristics are crucial for understanding the compound's behavior in different conditions (A. Ilangovan et al., 2013).

Chemical Properties Analysis

The chemical properties of diethyl [3-(2-methoxyphenoxy)propyl]malonate can be inferred from studies on related compounds, which highlight the versatility of malonate derivatives in synthesis. For instance, the arylation of diethyl malonate demonstrates the potential for creating alpha-aryl malonates under mild conditions, offering an attractive synthetic route due to the high functional group compatibility (E. Hennessy & S. Buchwald, 2002).

特性

IUPAC Name |

diethyl 2-[3-(2-methoxyphenoxy)propyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-4-21-16(18)13(17(19)22-5-2)9-8-12-23-15-11-7-6-10-14(15)20-3/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEGYCJARCPMIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCOC1=CC=CC=C1OC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate](/img/structure/B5668309.png)

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5668312.png)

![N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5668324.png)

![methyl 2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5668337.png)

![{2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol](/img/structure/B5668341.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)

![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)

![ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)

![3-(1H-tetrazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5668359.png)

![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-(1-methyl-6-oxopiperidin-3-yl)benzamide](/img/structure/B5668367.png)

![methyl 4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B5668381.png)